Cas no 102107-42-6 (1,2-Ethanediamine,N1,N1-dimethyl-1,1-diphenyl-)
102107-42-6 structure
Product Name:1,2-Ethanediamine,N1,N1-dimethyl-1,1-diphenyl-
CAS-nummer:102107-42-6
MF:C16H20N2
MW:240.343403816223
CID:170735
PubChem ID:3064399
Update Time:2025-04-19
1,2-Ethanediamine,N1,N1-dimethyl-1,1-diphenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine,N1,N1-dimethyl-1,1-diphenyl-
- N,N-dimethyl-1,1-diphenylethane-1,2-diamine
- beta-(Dimethylamino)-beta-phenylphenethylamine
- DTXSID70144647
- 102107-42-6
- Phenethylamine, beta-(dimethylamino)-beta-phenyl-
- N,N-Dimethyl-N',alpha-diphenylethylenediamine
-
- Inchi: 1S/C16H20N2/c1-18(2)16(13-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13,17H2,1-2H3
- InChI-sleutel: NZWSARPJMPSIQF-UHFFFAOYSA-N
- LACHT: N(C)(C)C(C1C=CC=CC=1)(C1C=CC=CC=1)CN
Berekende eigenschappen
- Exacte massa: 240.1628
- Monoisotopische massa: 240.163
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 220
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 29.3Ų
Experimentele eigenschappen
- Dichtheid: 1.044
- Kookpunt: 326.8°Cat760mmHg
- Vlampunt: 142.5°C
- Brekindex: 1.577
- PSA: 29.26
- LogboekP: 3.15080
1,2-Ethanediamine,N1,N1-dimethyl-1,1-diphenyl- Gerelateerde literatuur
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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